CL 5343

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

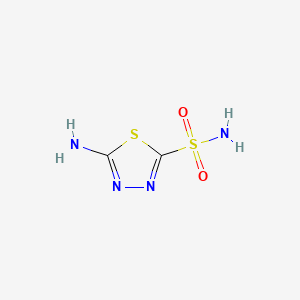

5-amino-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMVBPQOACUDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164324 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14949-00-9 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tio-urasin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3,4-thiadiazole-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESACETYL ACETAZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F687N81LIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CL 5343 : A Technical Guide to its Mechanism of Action as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 5343 , chemically identified as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrase (CA) isoenzymes. This document provides an in-depth analysis of its mechanism of action, drawing upon available preclinical data. The core of this compound 's function lies in its selective inhibition of various CA isoforms, leading to downstream effects on pH regulation, cell signaling, and ultimately, cellular processes such as proliferation and survival, particularly in the context of oncology. This guide summarizes the quantitative inhibitory data, details relevant experimental methodologies, and visualizes the key signaling pathways influenced by this compound.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action of this compound is the inhibition of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). By binding to the zinc ion within the active site of these enzymes, this compound disrupts this fundamental physiological reaction. This disruption has significant implications in pathologies where CA activity is upregulated, such as in various cancers where it contributes to the acidification of the tumor microenvironment.

Quantitative Inhibition Data

this compound and its derivatives have been evaluated for their inhibitory potency against several human carbonic anhydrase (hCA) isoforms. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity (Ki) of a this compound Derivative against Human Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Ki) (nM) |

| hCA II | 7.9[1] |

Table 2: Inhibitory Activity (IC50 and Ki) of 5-Amino-1,3,4-thiadiazole-2-sulfonamide against Bovine Carbonic Anhydrase

| Activity Assay | IC50 (µM) | Ki (µM) |

| Hydratase Activity | 1.5 | 8 |

| Esterase Activity | 2.4 | 8 |

Key Signaling Pathway: Hypoxia-Induced CA IX and pH Regulation

A critical target of this compound in cancer is carbonic anhydrase IX (CA IX), a transmembrane isoform that is minimally expressed in normal tissues but is significantly upregulated in many solid tumors in response to hypoxia. The expression of CA IX is primarily regulated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it induces the transcription of various genes, including CA9. The resulting CA IX protein localizes to the cell surface and, with its extracellularly oriented active site, plays a crucial role in regulating intra- and extracellular pH. By catalyzing the hydration of CO₂, CA IX contributes to an acidic tumor microenvironment while facilitating the transport of bicarbonate ions into the cell, thus maintaining a more alkaline intracellular pH conducive to tumor cell survival and proliferation. Inhibition of CA IX by this compound is therefore a key strategy to disrupt this pH-regulating machinery.

Caption: Hypoxia-induced CA IX signaling and its inhibition by this compound .

Therapeutic Implications and Applications

The mechanism of action of this compound positions it as a promising candidate for anti-cancer therapy, particularly in the context of hypoxic solid tumors that overexpress CA IX.

Induction of Apoptosis in Cancer Cells

By inhibiting CA IX and disrupting pH homeostasis, this compound can create an intracellular environment that is less favorable for cancer cell survival, potentially leading to apoptosis. Studies on related compounds have demonstrated the induction of apoptosis in breast cancer cell lines such as MCF-7.

Targeted Drug Delivery

The high expression of CA IX on the surface of certain cancer cells, such as the renal cancer cell line SKRC52, and its limited presence in normal tissues make it an attractive target for drug delivery. this compound can be utilized as a targeting ligand to deliver cytotoxic agents, such as maytansine, specifically to tumor cells, thereby enhancing the therapeutic window and reducing off-target toxicity.

Caption: this compound as a targeting ligand for cytotoxic agent delivery to CA IX-positive cancer cells.

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of this compound and related carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition Assay

-

Enzyme Purification: Human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II) are purified from human erythrocytes using affinity chromatography. Recombinant isoforms can also be expressed and purified from bacterial or eukaryotic systems.

-

Activity Measurement: The inhibitory effects are determined by measuring the enzyme's hydratase or esterase activity in the presence and absence of the inhibitor.

-

Hydratase Activity: This is typically measured using a stopped-flow instrument to monitor the change in pH resulting from the CO₂ hydration reaction. The assay is performed in a buffered solution at a specific temperature (e.g., 25°C).

-

Esterase Activity: The hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), to 4-nitrophenolate is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm).

-

-

Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is determined from dose-response curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cell-Based Assays for Apoptosis Induction (e.g., in MCF-7 cells)

-

Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and PI, which stains the nucleus of cells with compromised membranes.

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a colorimetric or fluorometric assay. Cell lysates are incubated with a caspase-specific substrate (e.g., Ac-DEVD-pNA), and the cleavage of the substrate is quantified.

References

An In-depth Technical Guide to 5-Amino-1,3,4-thiadiazole-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1,3,4-thiadiazole-2-sulfonamide, a key heterocyclic sulfonamide, serves as a critical intermediate in the synthesis of the carbonic anhydrase inhibitor Acetazolamide. Beyond its role as a precursor, this compound, often abbreviated as "Hats," and its various salts have demonstrated intrinsic biological activities, including carbonic anhydrase inhibition, diuretic effects, and anticonvulsant properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and significant experimental findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Properties and Identification

5-Amino-1,3,4-thiadiazole-2-sulfonamide is a white solid organic compound.[1] Key identifying information is summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-amino-1,3,4-thiadiazole-2-sulfonamide | [2] |

| Synonyms | 2-Amino-1,3,4-thiadazole-5-sulfonamide, Hats | [3] |

| CAS Number | 14949-00-9 | [3] |

| Molecular Formula | C₂H₄N₄O₂S₂ | [3] |

| Molecular Weight | 180.21 g/mol | [3] |

| Melting Point | 188-190°C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Synthesis

The primary synthesis route for 5-Amino-1,3,4-thiadiazole-2-sulfonamide involves the deacetylation of Acetazolamide.[4]

Experimental Protocol: Synthesis from Acetazolamide

Materials:

-

Acetazolamide

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A suspension of Acetazolamide in ethanol is prepared.

-

Concentrated hydrochloric acid is added to the suspension.

-

The reaction mixture is refluxed for 4 hours.

-

The solvent is evaporated.

-

Saturated NaHCO₃ solution is slowly added to the residue to neutralize the excess acid.

-

The product is extracted with ethyl acetate.

-

The ethyl acetate layer is washed with brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 5-Amino-1,3,4-thiadiazole-2-sulfonamide.[4]

A schematic for the synthesis of salts of 5-Amino-1,3,4-thiadiazole-2-sulfonamide is presented below.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action for 5-Amino-1,3,4-thiadiazole-2-sulfonamide and its salts is the inhibition of carbonic anhydrase (CA) enzymes.[5][6] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CA, this compound disrupts pH regulation and fluid balance in various tissues.

Biological Activities and Quantitative Data

Salts of 5-Amino-1,3,4-thiadiazole-2-sulfonamide have been evaluated for their inhibitory effects on various human (h) carbonic anhydrase isoforms, as well as for their diuretic and anticonvulsant activities.[6]

Carbonic Anhydrase Inhibition

The inhibition constants (Kᵢ) of three salts of "Hats" against various hCA isoforms are summarized below.

| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IV (Kᵢ, µM) | hCA VII (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |

| Hats.tosylate | >10 | 0.89 | 1.25 | 0.15 | 0.098 | 0.045 |

| Hats.MeSO₃H | >10 | 0.92 | 1.31 | 0.18 | 0.105 | 0.051 |

| Hats.HCl | >10 | 0.98 | 1.45 | 0.21 | 0.112 | 0.058 |

| Acetazolamide | 0.25 | 0.012 | 0.078 | 0.0025 | 0.025 | 0.0058 |

Data extracted from a study by Liu-González et al.[6]

Diuretic Activity

The diuretic activity of the "Hats" salts was found to be similar to that of thiazide diuretics, with significant excretion of Na⁺ and K⁺ ions.[6]

Anticonvulsant Activity

The compound and its salts have demonstrated anticonvulsant properties with low neurotoxicity.[6] 5-amino-2-sulfonamide thiadiazole showed 72%–79% protection at a dose of 90 mg/kg in nikethamide- and picrotoxin-induced seizure models.[7][8]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the inhibition of CO₂ hydration catalyzed by a specific CA isoform.

Methodology:

-

Recombinant human CA isoforms are used.

-

An esterase assay is performed using 4-nitrophenyl acetate as a substrate, and the absorbance is measured at 400 nm.

-

For the CO₂ hydratase activity assay, a stopped-flow instrument is used to measure the pH change.

-

The CO₂ concentrations range from 1.7 to 17 mM to determine kinetic parameters.

-

The uncatalyzed rates are subtracted from the total observed rates.

-

Enzyme concentrations are typically in the 10 nM range.

-

Inhibitor solutions are prepared in DMSO, and various concentrations are added to the assay system to determine IC₅₀ and subsequently Kᵢ values.[6]

In Vivo Diuretic Activity Assay

Principle: This assay evaluates the diuretic effect of the test compounds in an animal model by measuring urine output and electrolyte excretion.

Methodology:

-

Male Wistar rats are typically used.

-

Animals are fasted overnight with free access to water.

-

The test compound, a standard diuretic (e.g., hydrochlorothiazide), or vehicle is administered orally.

-

Animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 24 hours).

-

The total urine volume is measured.

-

Urine samples are analyzed for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using an ion-selective electrode analyzer.

-

Diuretic activity and electrolyte excretion are calculated and compared to the control and standard groups.[9]

In Vivo Anticonvulsant Activity Assay

Principle: This assay assesses the ability of a compound to protect against chemically or electrically induced seizures in an animal model.

Methodology (Maximal Electroshock Seizure - MES Test):

-

Mice or rats are used.

-

The test compound or vehicle is administered intraperitoneally.

-

After a specific time, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

-

The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hind limb extension.

Methodology (Subcutaneous Pentylenetetrazole - scPTZ Test):

-

Mice are typically used.

-

The test compound or vehicle is administered.

-

After a set time, a convulsant dose of pentylenetetrazole is injected subcutaneously.

-

Animals are observed for the onset of clonic seizures.

-

The ability of the compound to prevent or delay the onset of seizures is recorded.[10]

Other Reported Activities

5-Amino-1,3,4-thiadiazole-2-sulfonamide has also been reported to:

-

Inhibit the growth of skin cancer cells.[11]

-

Possess antiangiogenic activity in vitro and in vivo.[11]

-

Inhibit bacterial and fungal growth by inhibiting fatty acid synthesis.[11]

Conclusion

5-Amino-1,3,4-thiadiazole-2-sulfonamide is a versatile molecule with established importance as a synthetic intermediate and emerging potential as a pharmacologically active agent. Its ability to inhibit carbonic anhydrase isoforms makes it and its derivatives promising candidates for the development of novel diuretics, anticonvulsants, and potentially other therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

- 1. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE CAS#: 14949-00-9 [m.chemicalbook.com]

- 2. 5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride | C2H5ClN4O2S2 | CID 12511710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 8. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Amino-1,3,4-thiadiazole-2-sulfonamide | 14949-00-9 | FA17385 [biosynth.com]

Unraveling the Enigma of CL 5343 : A Search for a Carbonic Anhydrase Inhibitor Profile

Despite a comprehensive search of publicly available scientific literature and databases, the compound designated as CL 5343 does not appear to be a recognized carbonic anhydrase inhibitor. This identifier does not correspond to any known chemical entity with established carbonic anhydrase inhibitory activity, precluding the creation of an in-depth technical guide on its specific profile.

The inquiry for a detailed technical whitepaper on the carbonic anhydrase inhibitor profile of this compound , aimed at a scientific audience, necessitates the availability of quantitative inhibitory data, experimental methodologies, and associated signaling pathways. However, extensive searches have failed to yield any specific information linking the identifier " this compound " to a carbonic anhydrase inhibitor.

It is plausible that " this compound " represents an internal compound code used within a private research and development setting that has not been disclosed in public-facing scientific literature. Alternatively, it could be a historical designation for a compound that was not pursued or a simple typographical error in the query. For instance, a search did reveal a compound designated as " CL 11 ,366," a benzenesulfonamide derivative, which was investigated for its carbonic anhydrase inhibitory effects. This highlights the specificity of such identifiers and the absence of " this compound " in the public domain.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness. The development of carbonic anhydrase inhibitors involves rigorous preclinical and clinical research, with detailed characterization of their inhibitory potency (e.g., IC50 or Ki values) against different carbonic anhydrase isoforms, selectivity profiles, and mechanisms of action. This information is typically disseminated through peer-reviewed publications and scientific conferences.

Without any foundational data on the chemical structure, biological activity, or experimental evaluation of a compound labeled this compound , it is impossible to construct the requested technical guide. The core requirements, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, are all contingent on the existence of this primary information.

Researchers, scientists, and drug development professionals seeking information on carbonic anhydrase inhibitors are encouraged to refer to established and publicly documented compounds. Key examples of well-characterized carbonic anhydrase inhibitors include acetazolamide, dorzolamide, and brinzolamide, for which a wealth of scientific literature is available.

Should " this compound " be a specific internal designation, accessing the relevant data would require direct communication with the organization that originated the code. In the absence of such information, a technical guide on its carbonic anhydrase inhibitor profile cannot be generated.

The Biological Activity of CL 5343 (5-Amino-1,3,4-thiadiazole-2-sulfonamide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 5343 , also known by its chemical name 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological and pathological processes. This technical guide provides an in-depth overview of the biological activity of this compound , with a focus on its inhibitory action against various CA isoforms and its potential as an anticancer agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

this compound is a sulfonamide derivative that has demonstrated selective and potent inhibition of several human carbonic anhydrase (hCA) isoforms. The enzyme's role in pH regulation, CO₂ transport, and ion exchange makes it a compelling target for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and particularly cancer. In oncology, the overexpression of certain CA isoforms, such as CA IX, in the tumor microenvironment is associated with tumor progression, metastasis, and resistance to therapy. this compound has emerged as a valuable research tool and a potential therapeutic candidate due to its ability to target these tumor-associated CAs.

Quantitative Data: Carbonic Anhydrase Inhibition

The primary biological activity of this compound is the inhibition of carbonic anhydrases. Its inhibitory potency, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), has been determined for several hCA isoforms. The following table summarizes the available quantitative data from various studies.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) | IC50 | Reference |

| hCA I | µM range | - | [1] |

| hCA II | 7.9 nM | - | [2] |

| hCA IV | µM range | - | [1] |

| hCA VII | µM range | - | [1] |

| hCA IX | µM range | - | [1] |

| hCA XII | µM range | - | [1] |

Note: The inhibitory activities against hCA I, IV, VII, IX, and XII are reported to be in the micromolar range, though specific Ki values were not consistently available across the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound .

Carbonic Anhydrase Inhibition Assay (Hydratase Activity)

This assay measures the inhibition of the CO₂ hydration activity of a CA isoform.

Materials:

-

Purified recombinant human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

-

this compound (or other inhibitors) dissolved in DMSO

-

Tris-HCl buffer (20 mM, pH 8.3)

-

Phenol red pH indicator

-

CO₂-saturated water

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in Tris-HCl buffer.

-

In a 96-well plate, add 50 µL of the CA enzyme solution to each well.

-

Add 50 µL of the this compound dilutions to the respective wells. Include a control with buffer and DMSO.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Add 100 µL of the phenol red solution to each well.

-

Initiate the reaction by injecting 50 µL of CO₂-saturated water into each well.

-

Immediately monitor the change in absorbance at 420 nm over time using a microplate reader. The color change from red to yellow indicates a drop in pH due to the formation of carbonic acid.

-

Calculate the initial reaction rates.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated using the Cheng-Prusoff equation.

Apoptosis Assay in MCF-7 Breast Cancer Cells

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis in MCF-7 cells treated with this compound .

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

this compound dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

In Vivo Subcutaneous Xenograft Model

This protocol outlines the general procedure for establishing and monitoring a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of this compound .

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

SK-RC-52 renal cell carcinoma cells

-

Matrigel (optional)

-

this compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Harvest SK-RC-52 cells and resuspend them in a sterile solution (e.g., PBS or media), optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (or its conjugate) and a vehicle control to the respective groups according to a predetermined schedule (e.g., intraperitoneal injection, daily for 21 days).

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflows

Hypoxia-Induced Carbonic Anhydrase IX Signaling

Under hypoxic conditions, commonly found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and promotes the transcription of various genes, including Carbonic Anhydrase IX (CA9). CA IX, a transmembrane protein, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons in the extracellular space. This contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which in turn promotes tumor cell survival, proliferation, and invasion. this compound , by inhibiting CA IX, can disrupt this pH regulation, leading to intracellular acidification and a less favorable tumor microenvironment.

Experimental Workflow for a Subcutaneous Xenograft Mouse Model

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of an anticancer agent using a subcutaneous xenograft model.

Conclusion

this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide) is a well-characterized inhibitor of carbonic anhydrases with demonstrated activity against several isoforms, including the tumor-associated CA IX. Its ability to disrupt pH homeostasis in the tumor microenvironment makes it a promising candidate for further investigation in cancer therapy, both as a standalone agent and as a component of targeted drug conjugates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound . Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic properties, and the full spectrum of its biological effects.

References

- 1. Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

CL 5343 : A Technical Guide to its Carbonic Anhydrase Isoform Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 5343 , chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a critical role in various physiological processes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis, respiration, and ion transport. The overexpression or aberrant activity of specific CA isoforms has been implicated in the pathophysiology of several diseases, including cancer, glaucoma, and epilepsy.

This technical guide provides an in-depth overview of this compound 's inhibitory activity against key human carbonic anhydrase isoforms. It includes a summary of quantitative inhibition data, detailed experimental protocols for assessing enzyme activity, and visualizations of the signaling pathways modulated by the targeted isoforms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting carbonic anhydrases.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound against several human carbonic anhydrase (hCA) isoforms has been evaluated, demonstrating a degree of selectivity. While comprehensive data for all isoforms is not available in a single study, the following tables summarize the reported inhibition constants (Ki) and IC50 values from various sources. It is important to note that salts of this compound have been shown to inhibit hCA I, II, IV, VII, IX, and XII in the micromolar range, suggesting similar activity for the parent compound[1][2][3][4].

| Isoform | Inhibition Constant (Ki) | Source |

| hCA II | 8 µM (bovine CA) | [5] |

Note: The Ki value for hCA II was determined using bovine carbonic anhydrase, which shares high homology with the human isoform.

Experimental Protocols

Purification of Human Carbonic Anhydrase Isoforms (hCA I and hCA II) from Erythrocytes

A common method for purifying hCA I and hCA II from human erythrocytes involves affinity chromatography.

Materials:

-

Fresh human blood

-

Sepharose 4B-L-tyrosine-sulfanilamide affinity gel

-

Buffer A: 20 mM Tris-HCl, pH 8.7, containing 25 mM Na2SO4

-

Buffer B: 0.1 M sodium acetate, pH 5.6, containing 0.5 M NaClO4

-

Buffer C: 0.1 M Tris-HCl, pH 6.8, containing 0.5 M NaClO4

-

Dialysis buffer: 10 mM Tris-HCl, pH 8.0

Procedure:

-

Hemolysate Preparation: Centrifuge fresh human blood to separate erythrocytes. Wash the red blood cells multiple times with saline solution. Lyse the erythrocytes in cold, deionized water.

-

Affinity Chromatography:

-

Equilibrate the Sepharose 4B-L-tyrosine-sulfanilamide affinity column with Buffer A.

-

Apply the hemolysate to the column.

-

Wash the column extensively with Buffer A to remove unbound proteins.

-

Elute hCA I using Buffer B.

-

Subsequently, elute hCA II using Buffer C.

-

-

Dialysis and Concentration: Dialyze the eluted fractions containing hCA I and hCA II against the dialysis buffer overnight at 4°C. Concentrate the purified enzymes using ultrafiltration.

-

Purity Assessment: Assess the purity of the enzymes by SDS-PAGE.

Carbonic Anhydrase Activity Assay (CO2 Hydration)

The inhibitory effect of this compound on the catalytic activity of CA isoforms is determined by a stopped-flow spectrophotometric assay that measures the CO2 hydration reaction.

Materials:

-

Purified CA isoform

-

this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide)

-

HEPES buffer (20 mM, pH 7.5)

-

CO2-saturated water

-

Phenol red indicator

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the purified CA isoform in HEPES buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in HEPES buffer.

-

Assay:

-

The assay is performed at a constant temperature (e.g., 25°C).

-

The two syringes of the stopped-flow instrument are filled with the reactants. Syringe A contains the enzyme solution and the pH indicator in HEPES buffer. Syringe B contains the CO2-saturated water.

-

To measure inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period before the reaction.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

The hydration of CO2 to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the phenol red indicator at a specific wavelength (e.g., 557 nm).

-

-

Data Analysis:

-

The initial rates of the reaction are calculated from the absorbance change over time.

-

The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition. IC50 values can also be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathways and Visualization

Carbonic Anhydrase IX (CAIX) in Hypoxia-Induced Cancer Cell Migration

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α upregulates the expression of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme. CAIX catalyzes the extracellular hydration of CO2, leading to the production of protons and bicarbonate ions. The resulting acidification of the extracellular space and alkalinization of the intracellular environment are thought to promote cancer cell migration and invasion, potentially through the modulation of the Rho-GTPase signaling pathway which affects cytoskeletal dynamics and cell adhesion[1][6].

Carbonic Anhydrase II (CAII) in Aqueous Humor Secretion

The formation of aqueous humor in the eye is a critical process for maintaining intraocular pressure. This process occurs in the ciliary epithelium, a bilayered tissue. Carbonic Anhydrase II (CAII) is highly expressed in the cytoplasm of the non-pigmented ciliary epithelial (NPE) cells. CAII facilitates the hydration of CO2 to produce bicarbonate (HCO3-) and protons (H+). The bicarbonate is then transported into the posterior chamber by a Cl-/HCO3- exchanger, while Na+ is actively transported by the Na+/K+-ATPase. The net movement of these ions creates an osmotic gradient that drives water into the posterior chamber, thus forming the aqueous humor. Inhibition of CAII by drugs like this compound reduces the availability of bicarbonate, thereby decreasing ion and water transport and lowering intraocular pressure[7][8].

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Basis of chloride transport in ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Structure-Activity Relationship of CL 5343 : A Technical Guide for Drug Development Professionals

An In-depth Analysis of 5-amino-1,3,4-thiadiazole-2-sulfonamide and its Analogs as Carbonic Anhydrase Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CL 5343 , chemically known as 5-amino-1,3,4-thiadiazole-2-sulfonamide, a potent inhibitor of carbonic anhydrase (CA) isoenzymes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the compound's mechanism of action, SAR data derived from its analogs, and relevant experimental protocols.

Core Compound and Mechanism of Action

this compound is a selective inhibitor of several human carbonic anhydrase (hCA) isoforms, including I, II, IV, and VII, with a notable inhibitory constant (Ki) of 7.9 nM for hCA II.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. The core structure of this compound , a sulfonamide derivative of a 1,3,4-thiadiazole ring, is a key pharmacophore for CA inhibition.

The primary mechanism of action involves the binding of the sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion, which is essential for the catalytic activity, thereby blocking the enzyme's function.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound analogs has been explored by modifying the 5-amino group of the 1,3,4-thiadiazole ring. These modifications have a significant impact on the inhibitory potency and selectivity against different hCA isoforms.

Table 1: SAR of Acridine Sulfonamide/Carboxamide Derivatives of this compound

| Compound | Modification at 5-amino group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA VII (Ki, nM) |

| 7a | N-(acridin-9-yl)acetamide | >10000 | 98.6 | 35.4 | 8.9 |

| 7b | N-(acridin-9-yl)propionamide | 8765 | 75.2 | 28.1 | 7.5 |

| 7c | N-(acridin-9-yl)butyramide | 7654 | 65.4 | 21.8 | 6.8 |

| 7d | N-(acridin-9-yl)isobutyramide | 6543 | 54.3 | 18.7 | 5.4 |

| 7e | N-(acridin-9-yl)pivalamide | 5432 | 7.9 | 15.6 | 4.1 |

| 7f | N-(acridin-9-yl)benzamide | 4321 | 88.7 | 45.2 | 12.3 |

| 7g | N-(acridin-9-yl)phenylacetamide | 3210 | 76.5 | 38.9 | 10.1 |

| 7h | N-(acridin-9-yl)-2,2-diphenylacetamide | 2109 | 64.3 | 31.5 | 8.7 |

| 7i | N-(acridin-9-yl)cyclopropanecarboxamide | 1098 | 52.1 | 25.4 | 6.3 |

Data synthesized from Aday et al., Bioorg Chem, 2018.[1]

Table 2: SAR of Mono- and Disubstituted Derivatives of this compound

| Compound Type | General Modification | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IX (IC50, nM) |

| Monosubstituted | Benzyl group on the 5-amino group | - | 16.7 (best) | - |

| Disubstituted | Two benzyl groups on the 5-amino group | - | Generally less potent than monosubstituted | - |

Data synthesized from Zhang et al., as described in a review by Di Martino et al., Pharmaceuticals (Basel), 2023.[2]

Key SAR Insights:

-

Acridine Derivatives: The introduction of acridine sulfonamide/carboxamide moieties at the 5-amino position leads to potent inhibitors of hCA II, IV, and VII.[1] Compound 7e , with a bulky pivalamide linker, demonstrated the most potent activity against hCA II with a Ki of 7.9 nM.[1]

-

Substitution at the Amino Group: Mono-substitution on the 5-amino group of the thiadiazole ring generally results in better inhibitory activity and selectivity for hCA II compared to disubstituted analogs.[2]

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to produce analogs of 5-amino-1,3,4-thiadiazole-2-sulfonamide involves the reaction of the parent compound with various electrophiles, such as sulfonyl chlorides, carbamoyl chlorides, or benzyl bromides, at the 5-amino position.

Example Protocol for Monosubstitution: To a solution of 5-amino-1,3,4-thiadiazole-2-sulfonamide and potassium carbonate in dimethylformamide (DMF) at -20 °C, the appropriate benzyl bromide is added. The reaction mixture is stirred until completion to yield the monosubstituted product. Disubstituted products may also be obtained in the same reaction.[2]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms is typically determined using a stopped-flow CO₂ hydration assay.

Principle: This method measures the ability of the enzyme to catalyze the hydration of CO₂. The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator. The inhibitory effect of a compound is determined by measuring the reduction in the enzyme's catalytic rate in the presence of the inhibitor.

Generalized Protocol:

-

Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. Stock solutions of the inhibitors are prepared, typically in DMSO.

-

Assay Buffer: A buffer of appropriate pH (e.g., Tris buffer) is used.

-

CO₂ Substrate: A saturated solution of CO₂ in water is prepared and used as the substrate.

-

Measurement: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂ substrate solution in a stopped-flow instrument.

-

Data Analysis: The initial rates of the catalyzed reaction are measured at different inhibitor concentrations. The IC₅₀ or Kᵢ values are then calculated by fitting the data to appropriate inhibition models.

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition

References

- 1. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CL 5343 : A Technical Guide to its Discovery, Synthesis, and Evaluation as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 5343 , chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrase (CA) isoforms. This document provides a comprehensive overview of its discovery as a key pharmacophore, its chemical synthesis, and detailed protocols for its evaluation. It is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology, ophthalmology, and neurology where carbonic anhydrase inhibitors play a crucial therapeutic role.

Discovery and Background

this compound , also referred to as NSC 22979, is a heterocyclic sulfonamide that has been identified as a selective inhibitor of several human carbonic anhydrase (hCA) isoforms.[1][2] Its significance in medicinal chemistry is underscored by its role as a precursor in the synthesis of the well-known diuretic and anti-glaucoma drug, acetazolamide.[3][4] The discovery of its own potent inhibitory activity against various CA isoforms has established it as a valuable scaffold for the design of novel and more selective inhibitors.

The primary mechanism of action of this compound involves the coordination of its sulfonamide group to the zinc ion located in the active site of the carbonic anhydrase enzyme.[5] This interaction prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity—the reversible hydration of CO2 to bicarbonate and a proton. X-ray crystallographic studies of this compound in complex with hCA II have elucidated the specific binding interactions within the enzyme's active site.[5]

Chemical Synthesis

The synthesis of this compound can be achieved through the deacetylation of acetazolamide. This straightforward method provides a reliable route to obtain the parent compound for further derivatization or direct biological evaluation.

Synthesis Protocol: Deacetylation of Acetazolamide[4]

Materials:

-

Acetazolamide

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend acetazolamide (1 equivalent) in ethanol.

-

Add concentrated HCl and reflux the reaction mixture for 4 hours.

-

Evaporate the solvent under reduced pressure.

-

Slowly add saturated NaHCO₃ solution to the residue to neutralize the excess acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound .

Quantitative Data

The inhibitory potency of this compound and its derivatives against various human carbonic anhydrase isoforms is a critical aspect of its biological profile. The following tables summarize key quantitative data from cited literature.

Table 1: Inhibitory Activity (Kᵢ) of this compound against Human Carbonic Anhydrase Isoforms

| Isoform | Kᵢ (nM) | Reference |

| hCA II | 7.9 | [6] |

Table 2: In vitro and In vivo Efficacy of this compound Derivatives

| Compound/Derivative | Assay | Endpoint | Value | Reference |

| Acridine Sulfonamide/Carboxamide Derivative (7e) | hCA II Inhibition | Kᵢ | 7.9 nM | [6] |

| Pyrazole Carboxylic Acid Amide Derivatives | hCA-I Inhibition (Hydratase) | IC₅₀ | 3.25 - 4.75 µM | [7] |

| Pyrazole Carboxylic Acid Amide Derivatives | hCA-II Inhibition (Hydratase) | IC₅₀ | 0.055 - 2.6 µM | [7] |

| Pyrazole Carboxylic Acid Amide Derivatives | hCA-I Inhibition (Esterase) | IC₅₀ | 2.7 - 6.6 µM | [7] |

| Pyrazole Carboxylic Acid Amide Derivatives | hCA-II Inhibition (Esterase) | IC₅₀ | 0.013 - 4.2 µM | [7] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric)[2][8]

This protocol is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the colored product 4-nitrophenol.

Materials:

-

96-well clear flat-bottom plate

-

Multi-well absorbance microplate reader

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Carbonic Anhydrase enzyme solution

-

Substrate Solution (3 mM 4-nitrophenyl acetate in acetonitrile or DMSO)

-

Test compound ( this compound ) and positive control (e.g., Acetazolamide) dissolved in DMSO

Procedure:

-

Plate Setup:

-

Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Maximum Activity (No Inhibitor): 160 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Substrate Solution (with DMSO vehicle control).

-

Positive Control: 158 µL Assay Buffer + 2 µL Acetazolamide (at various concentrations) + 20 µL Enzyme Solution + 20 µL Substrate Solution.

-

Test Compounds: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL Enzyme Solution + 20 µL Substrate Solution.

-

-

Enzyme-Inhibitor Incubation:

-

To the appropriate wells, add Assay Buffer and the corresponding inhibitor working solution (or DMSO for the maximum activity control).

-

Add the enzyme solution to all wells except the blank.

-

Incubate at room temperature for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Add the Substrate Solution to all wells to initiate the reaction.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 60 minutes) at room temperature.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Xenograft Model (General Protocol)[9][10]

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound or its derivatives in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Cancer cell line of interest

-

Matrigel (or other appropriate matrix)

-

Test compound formulation

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control according to the desired dosing schedule and route of administration.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice and excise the tumors.

-

Tumor weights can be recorded, and tumors can be processed for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth between the treatment and control groups to determine the efficacy of the test compound.

-

Visualizations

Signaling and Experimental Diagrams

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of CL 5343 : A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms. This document provides a comprehensive overview of the available in vitro data and experimental methodologies for the characterization of this compound . The compound demonstrates high affinity for human carbonic anhydrase II (hCA II) and is recognized as a ligand for the tumor-associated isoform, carbonic anhydrase IX (CA IX). This property makes it a valuable tool for targeted drug delivery to cancer cells overexpressing CA IX. This guide details its mechanism of action, provides protocols for key in vitro assays, and visualizes its role in relevant signaling pathways.

Core Compound Properties

this compound is a sulfonamide-based inhibitor that targets the zinc metalloenzyme family of carbonic anhydrases. These enzymes play a critical role in pH regulation, CO2 transport, and various physiological and pathological processes.

Mechanism of Action

As a carbonic anhydrase inhibitor, this compound binds to the active site of the enzyme, preventing the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition disrupts the pH-regulating activity of CA isoforms, which is particularly relevant in the tumor microenvironment where CA IX is highly expressed.

Quantitative In Vitro Data

The primary reported quantitative data point for this compound is its high affinity for human carbonic anhydrase II.

| Target | Parameter | Value |

| Human Carbonic Anhydrase II (hCA II) | Inhibition Constant (Ki) | 7.9 nM[1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of this compound .

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method is considered the gold standard for determining the inhibition constants (Ki) of CA inhibitors.

Principle: This assay measures the catalytic activity of carbonic anhydrase by monitoring the hydration of CO₂. The rate of pH change resulting from the production of protons is measured using a pH indicator in a stopped-flow spectrophotometer. The presence of an inhibitor, such as this compound , will decrease the rate of this reaction.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

-

this compound

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (containing the CA isoform and the pH indicator) with the CO₂-saturated water in the presence and absence of the inhibitor.

-

Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

-

Calculate the initial rates of reaction from the absorbance data.

-

Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., SKRC52 renal cancer cells, MCF-7 breast cancer cells)

-

this compound

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

MTT solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound .

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vitro Targeted Drug Delivery and Uptake

As a CA IX ligand, this compound can be used to target drugs to cancer cells overexpressing this isoform.

Principle: This experiment assesses the ability of this compound-conjugated fluorescent dyes or drugs to be selectively taken up by CA IX-positive cells.

Materials:

-

CA IX-positive and CA IX-negative cancer cell lines

-

this compound conjugated to a fluorescent dye (e.g., FITC) or a cytotoxic drug

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture CA IX-positive and CA IX-negative cells in separate wells or plates.

-

Treat the cells with the this compound-conjugate for a specific time.

-

For qualitative analysis, wash the cells and visualize the fluorescence uptake using a fluorescence microscope.

-

For quantitative analysis, detach the cells, wash them, and analyze the fluorescence intensity using a flow cytometer.

-

Compare the fluorescence intensity between CA IX-positive and CA IX-negative cells to determine targeting specificity.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX Signaling in Cancer

this compound 's inhibition of CA IX can impact several downstream signaling pathways involved in cancer progression. CA IX, induced by hypoxia, contributes to the acidification of the tumor microenvironment, which promotes cell migration, invasion, and epithelial-mesenchymal transition (EMT).

Caption: Role of this compound in inhibiting CA IX-mediated signaling in cancer.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the logical flow of experiments for the comprehensive in vitro characterization of this compound .

References

CL 5343 as a Carbonic Anhydrase IX Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase IX (CA9) is a transmembrane enzyme that plays a critical role in pH regulation in solid tumors. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, and is often associated with poor prognosis and resistance to therapy. CA9 catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space and the maintenance of a neutral or slightly alkaline intracellular pH. This pH-regulating activity provides a survival advantage to cancer cells and facilitates their invasion and metastasis. These characteristics make CA9 an attractive target for the development of novel anticancer therapies.

CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a heterocyclic sulfonamide that has been identified as an inhibitor of carbonic anhydrases. The sulfonamide group is a key pharmacophore for CA inhibitors, and derivatives of 1,3,4-thiadiazole-2-sulfonamide have shown potent inhibitory activity against various CA isoforms, including the tumor-associated CA9. This technical guide provides a comprehensive overview of this compound as a CA9 ligand, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of this compound and related sulfonamides against various human (h) carbonic anhydrase isoforms. While specific inhibition constants (Ki) or IC50 values for this compound against hCA9 were not found in the reviewed literature, data for closely related compounds and the reference inhibitor Acetazolamide are provided for comparative purposes. The data indicates that heterocyclic sulfonamides can be potent, nanomolar inhibitors of CA9.

| Compound | Target Isoform | Inhibition Constant (K_i) | IC50 | Reference |

| Acetazolamide | hCA9 | 25.8 nM | - | [1] |

| this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide) | hCA9 | Data not available | Data not available | - |

| hCA1 | - | 3.25 - 4.75 µM (derivatives) | [2] | |

| hCA2 | 7.9 nM | 0.055 - 2.6 µM (derivatives) | [2] | |

| Related 1,3,4-thiadiazole-2-sulfonamide derivatives | hCA9 | 14 - 50 nM | - | [1] |

| SLC-0111 | hCA9 | 45 nM | - | |

| hCA12 | 30 nM | - |

Detailed Experimental Protocols

Stopped-Flow Carbon Dioxide (CO2) Hydration Assay for CA9 Inhibition

This method is a well-established kinetic assay to determine the inhibitory potency (Ki) of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a change in pH. The rate of this reaction is monitored by a pH indicator using a stopped-flow spectrophotometer. The presence of an inhibitor will decrease the rate of the reaction.

Materials:

-

Recombinant human CA9 enzyme

-

this compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

HEPES buffer (20 mM, pH 7.5)

-

Sodium sulfate (Na2SO4, 0.1 M, to maintain ionic strength)

-

Phenol red (pH indicator)

-

CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of recombinant human CA9 in HEPES buffer.

-

Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.

-

-

Assay Setup:

-

Set the stopped-flow instrument to the appropriate wavelength for phenol red (e.g., 557 nm).

-

Equilibrate the syringes and the mixing chamber to the desired temperature (e.g., 25°C).

-

Fill one syringe with the enzyme solution containing the pH indicator.

-

Fill the other syringe with the CO2-saturated water.

-

-

Measurement of Uninhibited Reaction:

-

Perform a control experiment by mixing the enzyme solution (without inhibitor) with the CO2-saturated water.

-

Record the change in absorbance over time, which reflects the initial rate of the uncatalyzed reaction.

-

-

Measurement of Inhibited Reaction:

-

Pre-incubate the CA9 enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.

-

Mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

-

Record the change in absorbance over time to determine the initial rate of the inhibited reaction.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Plot the percentage of enzyme activity versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for CO2.

-

Fluorescence-Based Thermal Shift Assay for Ligand Binding

This assay can be used to confirm the direct binding of this compound to CA9.

Principle: The thermal stability of a protein is often increased upon ligand binding. This change in the melting temperature (Tm) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Materials:

-

Recombinant human CA9 enzyme

-

this compound (or other test ligands)

-

SYPRO Orange dye

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

Procedure:

-

Reaction Setup:

-

In a 96-well PCR plate, mix the CA9 enzyme, SYPRO Orange dye, and either this compound or a vehicle control (e.g., DMSO).

-

-

Thermal Denaturation:

-

Place the plate in the real-time PCR instrument.

-

Apply a thermal ramp, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint.

-

A significant increase in the Tm in the presence of this compound compared to the vehicle control indicates ligand binding.

-

Signaling Pathways and Experimental Workflows

CA9 Signaling in the Tumor Microenvironment

The expression of CA9 is primarily induced by hypoxia through the activation of the Hypoxia-Inducible Factor 1 (HIF-1). Once expressed on the cell surface, CA9's catalytic activity contributes to the regulation of intra- and extracellular pH. This has profound effects on various signaling pathways that promote cancer cell survival, proliferation, and invasion. Inhibition of CA9 by a ligand such as this compound is expected to counteract these effects.

Caption: CA9 signaling pathway under hypoxia and its inhibition by this compound .

Experimental Workflow for Evaluating this compound as a CA9 Ligand

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound as a selective CA9 inhibitor for cancer therapy.

Caption: A preclinical experimental workflow for the evaluation of this compound .

References

Therapeutic Potential of CL 5343 and Related Carbonic Anhydrase Inhibitors in Glaucoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of CL 5343 (5-Amino-1,3,4-thiadiazole-2-sulfonamide), a potent carbonic anhydrase inhibitor, in the management of glaucoma. While specific preclinical and clinical data on this compound for glaucoma are limited in publicly available literature, this document extrapolates its potential based on its potent enzyme inhibitory activity and extensive research on the class of carbonic anhydrase inhibitors (CAIs) and structurally similar molecules.

Introduction to Carbonic Anhydrase Inhibitors in Glaucoma

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. A major risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a well-established class of drugs that effectively lower IOP by reducing the production of aqueous humor.

Carbonic anhydrase (CA) is an enzyme abundant in the ciliary processes of the eye and plays a crucial role in the secretion of aqueous humor. By inhibiting this enzyme, CAIs decrease the formation of bicarbonate ions, which in turn reduces the transport of sodium and fluid into the posterior chamber of the eye, thereby lowering IOP.

this compound , chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a selective and potent inhibitor of several carbonic anhydrase isoforms, including those found in the eye. It exhibits a high affinity for human carbonic anhydrase II (hCA II), a key isoform involved in aqueous humor secretion, with a reported inhibition constant (Kᵢ) of 7.9 nM. This positions this compound as a promising candidate for glaucoma therapy.

Quantitative Data on Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and other relevant carbonic anhydrase inhibitors.

Table 1: In Vitro Carbonic Anhydrase Inhibition

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | I₅₀ | Reference |

| Compound 7e (Acridine derivative of 5-Amino-1,3,4-thiadiazole-2-sulfonamide) | hCA II | 7.9 nM | - | |

| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | - | 1.91 x 10⁻⁷ M | |

| 2-Methylamino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | - | - | |

| 2-Formylamino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | - | - | |

| Acetazolamide (2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide) | Carbonic Anhydrase II | - | 3.3 x 10⁻⁸ M | |

| 2-Propionylamino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | - | - |

Table 2: In Vivo Intraocular Pressure (IOP) Reduction

| Compound/Drug Class | Animal Model/Study Population | Dosage/Administration | IOP Reduction | Reference |

| 2-Substituted 1,3,4-thiadiazole-5-sulfonamides | Rabbit | Topical | 7% to 32% from an initial average of 18 mmHg | |

| Topical Carbonic Anhydrase Inhibitors (general) | Glaucoma Patients | Topical | 15% to 20% | |

| Brinzolamide 1.0% | Patients with primary open-angle glaucoma or ocular hypertension | Twice or three times daily | Reduction ≥ 5 mm Hg or IOP ≤ 21 mm Hg in up to 75.7% (twice daily) and 80.1% (three times daily) of patients. | |

| Dorzolamide 2.0% | Patients with primary open-angle glaucoma or ocular hypertension | Three times a day | Comparable to Brinzolamide 1.0% | |

| Timolol 0.5% | Patients with primary open-angle glaucoma or ocular hypertension | Twice daily | -5.2 to -6.3 mm Hg | |

| Acetazolamide Tablets | Patients with primary open-angle glaucoma | 500 mg | Maximal rapid reduction |

Signaling Pathway and Experimental Workflow

Signaling Pathway of Carbonic Anhydrase Inhibitors in the Ciliary Epithelium

Caption: Mechanism of this compound in reducing aqueous humor secretion.

Preclinical Experimental Workflow for Evaluating a Novel CAI

Caption: Preclinical workflow for a novel carbonic anhydrase inhibitor.

Experimental Protocols

The following are representative experimental protocols for the evaluation of carbonic anhydrase inhibitors for glaucoma, based on methodologies described in the literature.

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ or I₅₀) of a test compound against a specific carbonic anhydrase isoform (e.g., human carbonic anhydrase II).

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human carbonic anhydrase II (hCA II) is purified and its concentration determined.

-

A stock solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in a suitable solvent (e.g., acetonitrile).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Varying concentrations of the test compound (e.g., this compound ) are pre-incubated with a fixed concentration of hCA II in a buffer solution (e.g., Tris-HCl, pH 7.4) at a controlled temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by the addition of the NPA substrate.

-

The hydrolysis of NPA to 4-nitrophenolate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

-

Data Analysis:

-

The initial reaction rates are calculated for each concentration of the inhibitor.

-

The I₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-